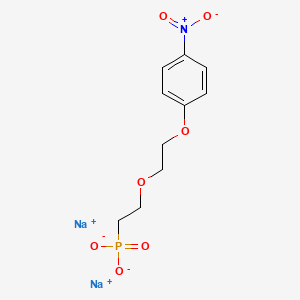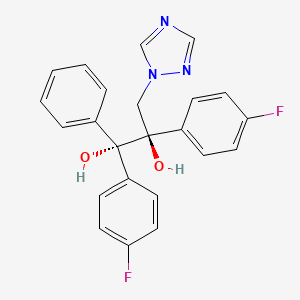
Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate: is a chemical compound with the molecular formula C6H20N2O12P4.8K and a molecular weight of 740.85. It is known for its unique structure, which includes multiple phosphonate groups, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, and the final product is purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions: Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the phosphonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is used as a chelating agent and a stabilizer for various metal ions. It is also employed in the synthesis of complex organic molecules .
Biology: The compound has applications in biological research, particularly in studying enzyme inhibition and protein interactions. Its ability to bind metal ions makes it useful in biochemical assays .
Medicine: In medicine, it is explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases. Its chelating properties are beneficial in removing excess metal ions from the body .
Industry: Industrially, the compound is used in water treatment processes to prevent scale formation and corrosion. It is also employed in the production of detergents and cleaning agents .
Mécanisme D'action
The mechanism of action of Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The phosphonate groups bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent the formation of metal ion-induced aggregates.
Comparaison Avec Des Composés Similaires
Ethylenediaminetetraacetic acid (EDTA): Like Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, EDTA is a chelating agent used to bind metal ions.
Nitrilotriacetic acid (NTA): Another chelating agent with similar applications in water treatment and industrial processes.
Uniqueness: this compound is unique due to its multiple phosphonate groups, which provide stronger and more stable chelation compared to other compounds like EDTA and NTA. This makes it particularly effective in applications requiring robust metal ion binding.
Propriétés
Numéro CAS |
93983-09-6 |
|---|---|
Formule moléculaire |
C6H12K8N2O12P4 |
Poids moléculaire |
740.85 g/mol |
Nom IUPAC |
octapotassium;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.8K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
Clé InChI |
FDKSVCVUJQLTGV-UHFFFAOYSA-F |
SMILES canonique |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


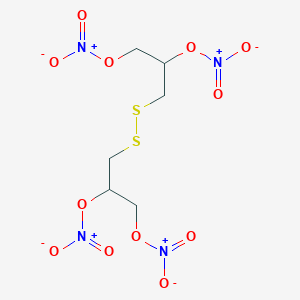
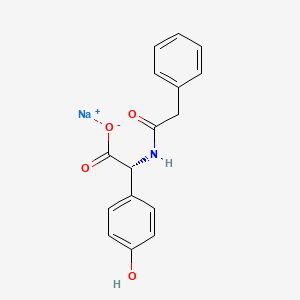
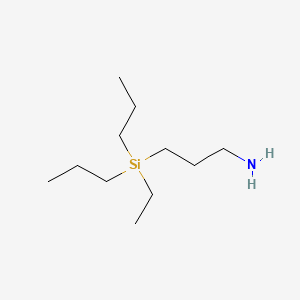
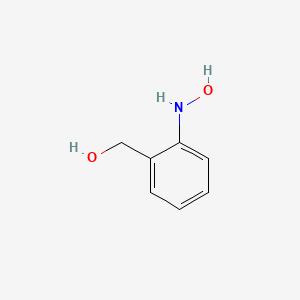
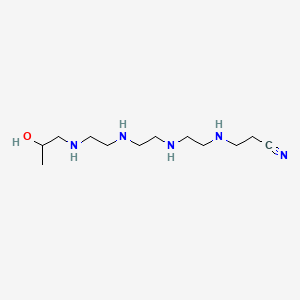
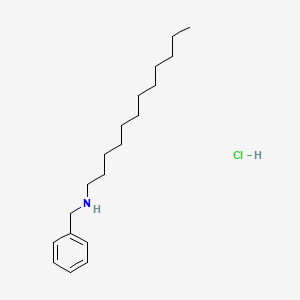


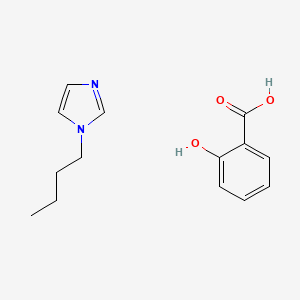

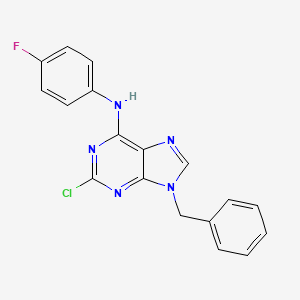
![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
